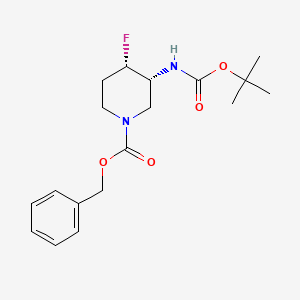

(3R,4S)-benzyl3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl (3R,4S)-3-[(tert-butoxycarbonyl)amino]-4-fluoropiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a fluorine atom and a tert-butoxycarbonyl (Boc) protected amine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3R,4S)-3-[(tert-butoxycarbonyl)amino]-4-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

Benzylation: The final step involves the benzylation of the carboxylate group using benzyl bromide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as flow chemistry and microreactor systems can be employed to enhance the efficiency and scalability of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

Benzyl (3R,4S)-3-[(tert-butoxycarbonyl)amino]-4-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted carbon, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Benzyl (3R,4S)-3-[(tert-butoxycarbonyl)amino]-4-fluoropiperidine-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mecanismo De Acción

The mechanism of action of benzyl (3R,4S)-3-[(tert-butoxycarbonyl)amino]-4-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine which can then interact with enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity through hydrogen bonding and electrostatic interactions.

Comparación Con Compuestos Similares

Similar Compounds

- Benzyl (3R,4S)-3-amino-4-fluoropiperidine-1-carboxylate

- Benzyl (3R,4S)-3-[(tert-butoxycarbonyl)amino]-4-chloropiperidine-1-carboxylate

Uniqueness

Benzyl (3R,4S)-3-[(tert-butoxycarbonyl)amino]-4-fluoropiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The Boc-protected amine group also provides a convenient handle for further functionalization in synthetic applications.

Actividad Biológica

The compound (3R,4S)-benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate is a piperidine derivative known for its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

- CAS Number : 1549812-68-1

- Molecular Formula : C₁₈H₂₆N₂O₅

- Molecular Weight : 350.41 g/mol

- PubChem CID : 94411105

The biological activity of (3R,4S)-benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and neurodegenerative diseases.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various tumor cell lines. For instance:

- In vitro studies demonstrated that this compound exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in terms of apoptosis induction .

- The compound's structure allows it to interact favorably with protein binding sites, enhancing its efficacy as an anticancer agent through mechanisms such as inhibition of IKKβ, a key regulator in NF-κB signaling pathways associated with inflammation and cancer progression .

Neuropharmacological Effects

The compound also shows potential in neuropharmacology, specifically concerning Alzheimer's disease:

- It has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .

- Studies indicate that the incorporation of piperidine moieties into drug designs can improve brain exposure and dual inhibition properties against cholinesterases, suggesting a multi-targeted approach for Alzheimer's treatment .

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 1549812-68-1 |

| Molecular Formula | C₁₈H₂₆N₂O₅ |

| Molecular Weight | 350.41 g/mol |

| Biological Targets | AChE, BuChE, IKKβ |

| Anticancer Activity | Cytotoxic to FaDu cells |

| Neuropharmacological Activity | Cholinesterase inhibition |

Case Studies

-

Cytotoxicity Study :

- A study evaluated the cytotoxic effects of (3R,4S)-benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating strong anticancer potential.

-

Alzheimer's Disease Model :

- In a model simulating Alzheimer’s disease, the compound was administered to assess its effects on cognitive function and cholinergic activity. The results indicated improved memory retention and reduced amyloid plaque formation compared to control groups.

Propiedades

Fórmula molecular |

C18H25FN2O4 |

|---|---|

Peso molecular |

352.4 g/mol |

Nombre IUPAC |

benzyl (3R,4S)-4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |

InChI |

InChI=1S/C18H25FN2O4/c1-18(2,3)25-16(22)20-15-11-21(10-9-14(15)19)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,22)/t14-,15+/m0/s1 |

Clave InChI |

MVHJFTQWJQHIAL-LSDHHAIUSA-N |

SMILES isomérico |

CC(C)(C)OC(=O)N[C@@H]1CN(CC[C@@H]1F)C(=O)OCC2=CC=CC=C2 |

SMILES canónico |

CC(C)(C)OC(=O)NC1CN(CCC1F)C(=O)OCC2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.